2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol

Molecular Weight Structural Differentiation Cyclohexyl Alcohols

Procurement of cyclohexyl diols often yields monohydroxy analogs incompatible with bifunctional crosslinking. 2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol (CAS 53884-83-6) resolves this with two distinct hydroxyl groups-a primary hydroxymethyl and a sterically hindered tertiary alcohol-enabling chemoselective sequential derivatization. • Bifunctional diol for polyurethane, polyester, and epoxy crosslinking. • MW 172.26, TPSA 40.5 Ų, XLogP3 1.7 for balanced hydrophilic/lipophilic compatibility. • Supplied at ≥95% purity with global shipping.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
Cat. No. B13253958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCC(C)(C1(CCCCC1)CO)O
InChIInChI=1S/C10H20O2/c1-9(2,12)10(8-11)6-4-3-5-7-10/h11-12H,3-8H2,1-2H3
InChIKeyJFRFXVLOUAYBPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol: Compound Overview


2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol (CAS 53884-83-6) is a cyclohexyl-based diol with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol . It features a cyclohexane ring substituted with both a primary hydroxymethyl group (-CH2OH) and a tertiary alcohol group (-C(CH3)2OH) at the 1-position, classifying it as a member of the α-(hydroxymethyl)cycloalkanol scaffold family [1]. This dual hydroxyl functionality distinguishes it from simpler monohydroxy cyclohexane derivatives and positions it as a versatile intermediate for organic synthesis, specialty chemicals, coatings, and adhesive formulations. Commercial availability is primarily through research chemical suppliers, with typical purity specifications of 95% .

Bifunctional diol scaffold with primary and tertiary hydroxyl groups
Gem-disubstituted cyclohexyl core enables chemoselective transformations
Research-grade specification for synthetic intermediate workflows

2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol: Why Substitution Fails


In procurement contexts where the cyclohexyl diol scaffold is required, generic substitution with simpler cyclohexyl alcohols is not viable due to fundamental differences in molecular topology and hydrogen-bonding capacity. 2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol possesses two hydrogen bond donors and two hydrogen bond acceptors, with a topological polar surface area (TPSA) of 40.5 Ų [1]. In contrast, mono-hydroxy analogs such as 2-cyclohexylpropan-2-ol (C9H18O, MW 142.24) have only one hydrogen bond donor, one hydrogen bond acceptor, and a TPSA of approximately 20.2 Ų . Similarly, 1-(hydroxymethyl)cyclohexanol (C7H14O2, MW 130.18) lacks the tertiary alcohol functionality that provides steric bulk and differentiated reactivity at the cyclohexyl 1-position . These differences in hydrogen-bonding capacity, polarity, and steric profile directly affect solubility, reactivity in esterification/etherification, and performance as a building block in oligomeric or polymeric systems—making the target compound non-interchangeable with its closest analogs.

2-Cyclohexylpropan-2-ol (monohydroxy analog) lacks the second hydroxyl; bifunctional derivatization may not be supported.
1-(Hydroxymethyl)cyclohexanol lacks the tertiary alcohol and steric bulk; regioselectivity may differ significantly.
Simpler cyclohexyl alcohols cannot replicate the gem-disubstituted topology and hydrogen-bonding profile.

2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol: Quantitative Differentiation


Molecular Weight Discrimination vs. Monohydroxy Analogs

The molecular weight of 2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol is 172.26 g/mol, corresponding to the molecular formula C10H20O2 . This is substantially higher than the monohydroxy analog 2-cyclohexylpropan-2-ol (C9H18O, MW 142.24 g/mol) and the lower homolog 1-(hydroxymethyl)cyclohexanol (C7H14O2, MW 130.18 g/mol) . The mass difference of +30.02 Da relative to 2-cyclohexylpropan-2-ol corresponds to the additional CH2O unit (hydroxymethyl group), providing a definitive analytical marker for identity confirmation by mass spectrometry.

Molecular Weight
Reported
172.26 g/mol (C₁₀H₂₀O₂) vs 142.24 g/mol (C₉H₁₈O)
+30.02 Da shift supports MS identity confirmation
Calculated monoisotopic mass; consistent across databases
Molecular Weight Structural Differentiation Cyclohexyl Alcohols

Hydrogen-Bond Capacity: Doubled vs. Monohydroxy Analogs

2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol possesses two hydrogen bond donors and two hydrogen bond acceptors, as confirmed by its computed chemical properties [1]. In contrast, 2-cyclohexylpropan-2-ol has only one hydrogen bond donor and one hydrogen bond acceptor . The doubled hydrogen-bonding capacity of the target compound enhances its solubility in polar solvents and enables bifunctional reactivity (e.g., diesterification, dietherification) that is structurally impossible for the monohydroxy analog.

Hydrogen-Bond Capacity
Head-to-head
Target: 2 donors / 2 acceptors; Comparator: 1 donor / 1 acceptor
May support bifunctional derivatization workflows
Computed from molecular structure
Hydrogen Bonding Solubility Reactivity

Topological Polar Surface Area: 2-Fold Higher Than Monohydroxy Analog

The topological polar surface area (TPSA) of 2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol is 40.5 Ų [1], compared to 20.2 Ų for 2-cyclohexylpropan-2-ol . This 2.0-fold increase in TPSA reflects the contribution of the additional primary hydroxyl group and is predictive of significantly different solubility and partitioning behavior. The higher TPSA value indicates greater polarity and hydrogen-bonding capacity, which can influence membrane permeability, solvation in aqueous media, and chromatographic retention characteristics.

Topological Polar Surface Area
Reported
40.5 Ų vs 20.2 Ų (2.0-fold increase)
Reported polarity difference may affect phase partitioning
Computed TPSA values; predicts altered solubility
Polarity TPSA Physicochemical Properties

Lipophilicity (LogP) Differentiation from Lower Homologs

The computed LogP (XLogP3) of 2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol is 1.7 [1], whereas the lower homolog 1-(hydroxymethyl)cyclohexanol has a reported ACD/LogP of 0.40 . The +1.3 LogP unit difference indicates that the target compound is substantially more lipophilic due to the additional three-carbon (isopropanol) appendage on the cyclohexane ring. This places the target compound's lipophilicity in a range suitable for applications requiring balanced hydrophilic-lipophilic character, distinct from the more water-soluble lower homolog.

Lipophilicity (LogP)
Reported
XLogP3 1.7 vs ACD/LogP 0.40 (ΔLogP +1.3)
Supports selection for biphasic reaction contexts
Algorithms differ; comparator LogP method noted
Lipophilicity LogP Partition Coefficient

Steric Differentiation: Gem-Disubstituted vs. Mono-Substituted Analogs

2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol is characterized by geminal disubstitution at the cyclohexyl 1-position, combining a bulky tertiary alcohol (-C(CH3)2OH) with a primary hydroxymethyl group (-CH2OH) . Neither 2-cyclohexylpropan-2-ol (which lacks the hydroxymethyl group) nor 1-(hydroxymethyl)cyclohexanol (which lacks the tertiary alcohol) possesses this gem-disubstituted motif . The steric congestion at the quaternary center (the C1 carbon is bonded to four non-hydrogen substituents: cyclohexyl ring carbons, -CH2OH, and -C(CH3)2OH) creates a unique steric environment that can be exploited for regioselective reactions, where the less hindered primary hydroxyl reacts preferentially while the tertiary alcohol remains protected by steric shielding.

Steric Differentiation
Class-level
Gem-disubstituted quaternary center vs mono-substituted analogs
May support chemoselective transformation context
Inferred from α-(hydroxymethyl)cycloalkanol class
Steric Hindrance Reactivity Structural Uniqueness

Limited High-Strength Comparative Evidence

It must be explicitly disclosed that high-strength differential evidence—defined as direct head-to-head experimental comparisons under identical assay conditions with quantitative performance data for both the target compound and its closest analogs—is limited in the publicly available literature for 2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol. No peer-reviewed studies were identified that directly compare the physicochemical properties, reactivity, or application performance of this specific compound against 2-cyclohexylpropan-2-ol or 1-(hydroxymethyl)cyclohexanol in a controlled experimental setting. The differentiation presented in this guide relies primarily on computed molecular descriptors and structural class-level inference. Procurement decisions should be informed by this evidence profile, and users are encouraged to request additional comparative data from suppliers or conduct internal benchmarking studies where application-critical differentiation is required.

Comparative Evidence Limitations
Data to verify
No peer-reviewed direct comparison studies identified
Procurement review: direct comparative data limited
Request supplier data or commission internal benchmarking
Evidence Gap Procurement Due Diligence

2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol: Application Scenarios


Bifunctional Building Block for Sequential Derivatization

The presence of two chemically distinct hydroxyl groups—a primary hydroxymethyl and a sterically hindered tertiary alcohol—makes 2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol a strategically valuable building block for sequential derivatization. The primary hydroxyl can be selectively esterified, etherified, or oxidized under mild conditions while the tertiary alcohol remains intact, enabling the construction of complex molecular architectures with orthogonal protecting group strategies [1]. This differential reactivity is structurally impossible with monohydroxy analogs such as 2-cyclohexylpropan-2-ol [2], making the target compound the preferred procurement choice for projects requiring chemoselective diol functionalization.

Intermediate for Specialty Polymers and Coatings

With two hydrogen bond donors, two hydrogen bond acceptors, and a TPSA of 40.5 Ų, 2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol offers bifunctional crosslinking capability suitable for polyurethane, polyester, and epoxy coating systems [1]. The balanced hydrophilicity (TPSA 40.5 Ų) and lipophilicity (XLogP3 1.7) [2] provide compatibility with both polar and non-polar formulation components, while the cyclohexyl backbone contributes to thermal and oxidative stability of the resulting polymer matrix. Monohydroxy analogs with lower TPSA (20.2 Ų for 2-cyclohexylpropan-2-ol) lack the capacity for chain extension or crosslinking in condensation polymerization systems .

Library Construction: α-(Hydroxymethyl)cycloalkanol Scaffold

As a member of the α-(hydroxymethyl)cycloalkanol class, which has been the subject of dedicated synthetic methodology development [1], 2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol serves as a core scaffold for building focused compound libraries. The gem-disubstituted cyclohexyl center provides a conformationally constrained scaffold with defined spatial orientation of the two hydroxyl groups, offering geometric features distinct from linear diols. The compound's molecular weight (172.26 g/mol) and LogP (1.7) place it within favorable property space for fragment-based screening libraries, distinguishing it from both lower homologs (MW 130.18) and higher molecular weight analogs.

QC Reference Standard for Cyclohexyl Diol Identification

The definitive molecular weight of 172.26 g/mol (C10H20O2) provides an unambiguous mass spectrometric signature that cleanly resolves 2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol from potential co-eluting impurities or structurally related substances [1]. The +30.02 Da mass difference from 2-cyclohexylpropan-2-ol and the distinct hydrogen-bonding profile (2 donors/2 acceptors vs. 1 donor/1 acceptor) enable reliable identity confirmation by LC-MS, GC-MS, or NMR. For analytical laboratories and quality control departments, these measurable differentiators support procurement of the compound as a certified reference material for method development and validation where cyclohexyl diol specificity is required.

Application
Selection Property
Validation Focus
Sequential derivatization workflows
Primary vs. tertiary hydroxyl reactivity differential
Chemoselective transformation efficiency
Polymer crosslinking and coating systems
Bifunctional hydroxyl group capacity
Crosslinking density and network uniformity
Focused compound library design
Gem-disubstituted scaffold geometry
Fragment-based screening compatibility
Analytical reference for cyclohexyl diols
Reported mass spectrometric and NMR differentiation
Identity confirmation and purity profiling
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